What are the physical properties of Ethyl 2-Fluoropropionate?
What are the physical properties of Ethyl 2-Fluoropropionate?
An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 2-Fluoropropionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-fluoropropionate is a versatile fluorinated ester that serves as a critical building block in modern organic synthesis. Its unique physicochemical properties, imparted by the strategic placement of a fluorine atom, make it a valuable intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Ethyl 2-fluoropropionate, alongside practical insights into its handling, synthesis, and applications.
Introduction: The Significance of Fluorine in Organic Chemistry
The introduction of fluorine into organic molecules can dramatically alter their biological and chemical properties. The high electronegativity and small size of the fluorine atom can influence molecular conformation, pKa, metabolic stability, and binding affinity to biological targets. Ethyl 2-fluoropropionate, with its chiral center and reactive ester functionality, offers a readily accessible source for introducing a fluorinated propionate moiety. This guide is intended to be a comprehensive resource for researchers leveraging this compound in their synthetic endeavors.
Physicochemical Properties
The fundamental physical properties of Ethyl 2-fluoropropionate are summarized in the table below. These parameters are critical for its use in reaction design, process scale-up, and safety assessments.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉FO₂ | [1][2] |
| Molecular Weight | 120.12 g/mol | [1][2][3] |
| CAS Registry Number | 349-43-9 | [1][3] |
| Appearance | Colorless to light yellow, clear liquid | [3][4] |
| Boiling Point | 121-142 °C | [1][3][5] |
| Melting Point | -29 °C | [1][6] |
| Density | 0.997 - 1.03 g/cm³ | [5][7][8] |
| Refractive Index (n20/D) | ~1.38 | [4] |
| Flash Point | 29-30 °C | [5][7] |
| Solubility | Soluble in organic solvents; sparingly soluble in water | [3] |
Note: The reported values for boiling point and density exhibit some variation across different sources, which can be attributed to differences in measurement conditions and sample purity.
Spectroscopic Characterization
Accurate characterization of Ethyl 2-fluoropropionate is paramount for its effective use. The following spectroscopic techniques are routinely employed for its identification and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of Ethyl 2-fluoropropionate.
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¹H NMR: The proton NMR spectrum provides information on the number and connectivity of hydrogen atoms. Key expected signals include a quartet for the methylene protons of the ethyl group, a triplet for the methyl protons of the ethyl group, a doublet of quartets for the methine proton at the C2 position (due to coupling with both the adjacent methyl protons and the fluorine atom), and a doublet for the methyl protons at the C3 position.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the five carbon atoms in the molecule, with the carbon atom bonded to fluorine exhibiting a characteristic large one-bond C-F coupling constant.
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¹⁹F NMR: The fluorine NMR spectrum is a simple and effective method to confirm the presence and purity of the fluorinated compound, typically showing a single resonance with coupling to the adjacent protons.[5]
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is commonly used to determine the molecular weight and fragmentation pattern of Ethyl 2-fluoropropionate, confirming its identity and assessing its purity.[5][9]
Synthesis and Reactivity
Synthetic Routes
A common laboratory and industrial-scale synthesis of Ethyl 2-fluoropropionate involves the nucleophilic substitution of a leaving group at the C2 position of an ethyl propionate derivative with a fluoride source. One established method is the fluorination of ethyl 2-chloropropionate using potassium fluoride in an appropriate solvent.[1][10]
The choice of solvent and phase transfer catalyst is critical to achieving high yields and minimizing side reactions.
Chemical Reactivity
The reactivity of Ethyl 2-fluoropropionate is dominated by its ester functionality. It readily undergoes nucleophilic acyl substitution reactions, allowing for the conversion of the ester to amides, carboxylic acids, and other derivatives. The presence of the electron-withdrawing fluorine atom at the α-position can influence the reactivity of the ester and the acidity of the α-proton.
Experimental Protocol: Quality Control via Gas Chromatography (GC)
To ensure the purity of Ethyl 2-fluoropropionate for synthetic applications, a standardized gas chromatography protocol is essential.
Objective: To determine the purity of an Ethyl 2-fluoropropionate sample.
Materials:
-
Ethyl 2-fluoropropionate sample
-
High-purity solvent for dilution (e.g., dichloromethane or ethyl acetate)
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
A suitable capillary column (e.g., a non-polar or medium-polarity column)
Methodology:
-
Sample Preparation: Prepare a dilute solution of the Ethyl 2-fluoropropionate sample (e.g., 1% v/v) in the chosen solvent.
-
Instrument Setup:
-
Set the injector temperature to 250 °C.
-
Set the detector temperature to 280 °C.
-
Program the oven temperature with an initial hold at a low temperature (e.g., 50 °C) for a few minutes, followed by a temperature ramp (e.g., 10 °C/min) to a final temperature (e.g., 200 °C).
-
Use a suitable carrier gas (e.g., helium or nitrogen) at a constant flow rate.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Analysis:
-
Identify the peak corresponding to Ethyl 2-fluoropropionate based on its retention time.
-
Calculate the area percent of the main peak to determine the purity of the sample.
-
Causality behind Experimental Choices:
-
The use of a temperature ramp in the oven program allows for the separation of components with different boiling points.
-
The FID is a robust and sensitive detector for organic compounds.
-
Dilution of the sample prevents column overloading and ensures accurate peak integration.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of Ethyl 2-fluoropropionate.
Caption: Workflow for the synthesis, purification, and analysis of Ethyl 2-fluoropropionate.
Applications in Research and Development
Ethyl 2-fluoropropionate is a key intermediate in the synthesis of a wide range of bioactive molecules.
-
Pharmaceuticals: It is used in the development of fluorinated drugs, where the fluorine atom can enhance metabolic stability and binding affinity.[4] It has been utilized as a reagent in the synthesis of nicotinic acid receptor agonists for treating dyslipidemia.[10]
-
Agrochemicals: The incorporation of fluorine can lead to pesticides and herbicides with improved efficacy and selectivity.[4]
-
Materials Science: The unique properties imparted by fluorine make it a valuable component in the synthesis of specialty polymers and other advanced materials.[4]
-
Lithium-Ion Batteries: It is also used as a solvent in electrolytes for lithium secondary batteries.[10]
Safety and Handling
Ethyl 2-fluoropropionate is a flammable liquid and should be handled with appropriate precautions.[2] It can cause skin and eye irritation.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Store in a cool, dry, and well-ventilated area away from sources of ignition.[7]
Conclusion
Ethyl 2-fluoropropionate is a valuable and versatile chemical entity with a growing number of applications in science and industry. A thorough understanding of its physical and chemical properties is essential for its safe and effective utilization. This guide has provided a comprehensive overview of its key characteristics, from its fundamental physicochemical constants to its spectroscopic signature and synthetic utility. As the demand for sophisticated fluorinated molecules continues to grow, the importance of Ethyl 2-fluoropropionate as a key building block is set to increase.
References
-
PubChem. (n.d.). Ethyl 2-Fluoropropionate | C5H9FO2 | CID 265947. Retrieved from [Link]
-
ChemSynthesis. (2025). ethyl 2-fluoropropanoate - 349-43-9, C5H9FO2, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]
-
Chem-Impex. (n.d.). 2-fluoropropionate d'éthyle. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Fluoropropionic acid ethyl ester - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
Sources
- 1. Buy Ethyl 2-Fluoropropionate | 349-43-9 [smolecule.com]
- 2. Ethyl 2-Fluoropropionate | C5H9FO2 | CID 265947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. Ethyl 2-fluoropropionate | 127306-59-6 [chemicalbook.com]
- 7. Ethyl 2-fluoropropionate CAS#: 349-43-9 [m.chemicalbook.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Ethyl 2-fluoropropionate | 349-43-9 [chemicalbook.com]
